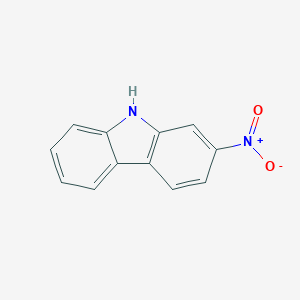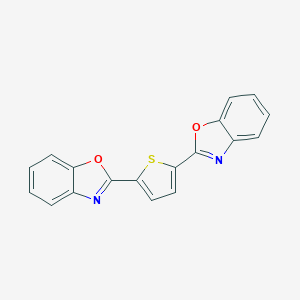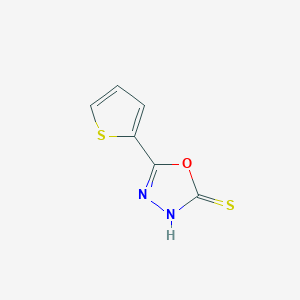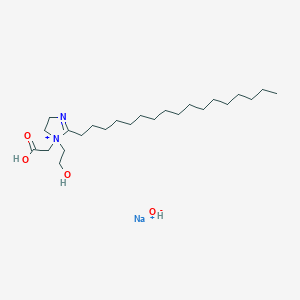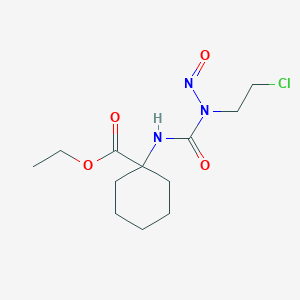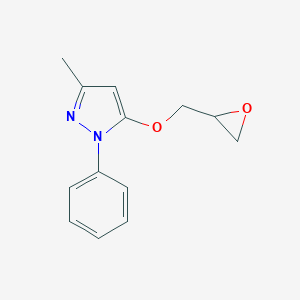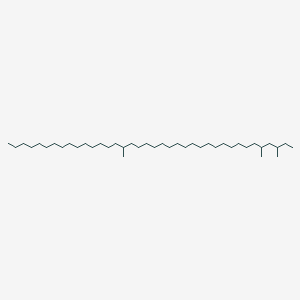
3,5,23-Trimethyloctatriacontane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5,23-Trimethyloctatriacontane (TMO) is a hydrocarbon compound that belongs to the class of alkanes. It is also known as hentriacontane and has a chemical formula of C31H64. TMO is a long-chain hydrocarbon that is commonly found in natural waxes, such as beeswax and plant waxes. TMO has been the focus of scientific research due to its unique properties and potential applications in various fields.
Mechanism Of Action
The mechanism of action of TMO is not fully understood, but it is believed to act as a lubricant and emollient, reducing friction and improving the skin's moisture retention. TMO has also been found to have antioxidant properties, which may help to protect the skin from damage caused by free radicals.
Biochemical And Physiological Effects
TMO has been found to have a variety of biochemical and physiological effects. In vitro studies have shown that TMO can inhibit the growth of cancer cells and reduce inflammation. TMO has also been found to have antimicrobial properties, making it a potential ingredient in topical antimicrobial products.
Advantages And Limitations For Lab Experiments
One advantage of using TMO in lab experiments is its availability and low cost. TMO is a naturally occurring compound that can be easily synthesized from natural waxes. However, one limitation of using TMO in lab experiments is its low solubility in water, which may limit its use in aqueous-based experiments.
Future Directions
There are several future directions for research on TMO. One area of research is the development of TMO-based drug delivery systems. TMO has been found to have excellent penetration properties, making it a potential candidate for delivering drugs to target cells. Another area of research is the use of TMO in material science. TMO has been found to have excellent lubricating properties, making it a potential candidate for use in industrial lubricants. Finally, further studies are needed to fully understand the mechanism of action of TMO and its potential applications in various fields.
Conclusion:
In conclusion, TMO is a unique hydrocarbon compound that has been extensively studied for its potential applications in various fields. TMO has been found to have excellent emollient and moisturizing properties, making it a popular ingredient in skincare products. TMO has also been studied for its potential use as a drug delivery agent and its antimicrobial and anti-inflammatory properties. Further research is needed to fully understand the mechanism of action of TMO and its potential applications in various fields.
Synthesis Methods
TMO can be synthesized using various methods, including the catalytic hydrogenation of natural waxes, such as beeswax or plant waxes. The process involves the use of a catalyst, such as palladium or platinum, to convert the unsaturated hydrocarbons in the wax into saturated hydrocarbons, including TMO. The purity of TMO can be increased through various purification techniques, such as fractional distillation.
Scientific Research Applications
TMO has been extensively studied for its potential applications in various fields, including cosmetics, pharmaceuticals, and material science. TMO has been found to have excellent emollient and moisturizing properties, making it a popular ingredient in skincare products. TMO has also been studied for its potential use as a drug delivery agent due to its ability to penetrate the skin and cell membranes.
properties
CAS RN |
13897-16-0 |
|---|---|
Product Name |
3,5,23-Trimethyloctatriacontane |
Molecular Formula |
C41H84 |
Molecular Weight |
577.1 g/mol |
IUPAC Name |
3,5,23-trimethyloctatriacontane |
InChI |
InChI=1S/C41H84/c1-6-8-9-10-11-12-13-17-20-23-26-29-32-35-40(4)36-33-30-27-24-21-18-15-14-16-19-22-25-28-31-34-37-41(5)38-39(3)7-2/h39-41H,6-38H2,1-5H3 |
InChI Key |
KEHAAECHOWOSPJ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC(C)CCCCCCCCCCCCCCCCCC(C)CC(C)CC |
Canonical SMILES |
CCCCCCCCCCCCCCCC(C)CCCCCCCCCCCCCCCCCC(C)CC(C)CC |
synonyms |
3,5,23-Trimethyloctatriacontane |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



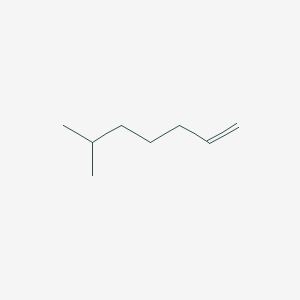
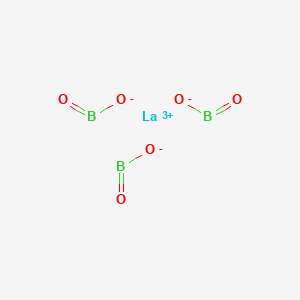
![(2S)-6-amino-2-[[(2S)-3-cyclohexyl-2-[[(2S)-2,6-diaminohexanoyl]amino]propanoyl]amino]hexanoic acid](/img/structure/B80074.png)
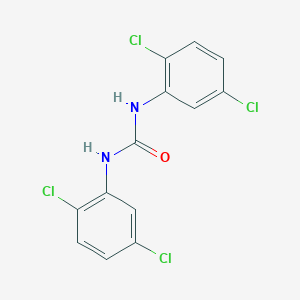
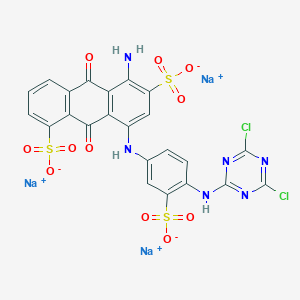
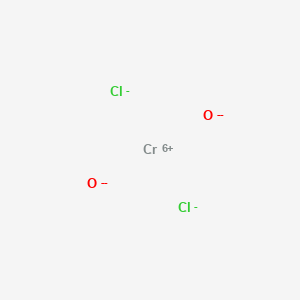
![4-Hydrazinothieno[2,3-d]pyrimidine](/img/structure/B80078.png)
